Fludarabine phosphate Fludarabine phosphate Fludarabine phosphate is a purine arabinonucleoside monophosphate having 2-fluoroadenine as the nucleobase. A prodrug, it is rapidly dephosphorylated to 2-fluoro-ara-A and then phosphorylated intracellularly by deoxycytidine kinase to the active triphosphate, 2-fluoro-ara-ATP. Once incorporated into DNA, 2-fluoro-ara-ATP functions as a DNA chain terminator. It is used for the treatment of adult patients with B-cell chronic lymphocytic leukemia (CLL) who have not responded to, or whose disease has progressed during, treatment with at least one standard alkylating-agent containing regimenas. It has a role as an antimetabolite, an antineoplastic agent, an immunosuppressive agent, an antiviral agent, a prodrug and a DNA synthesis inhibitor. It is an organofluorine compound, a nucleoside analogue and a purine arabinonucleoside monophosphate. It is functionally related to a 2-fluoroadenine.
Fludarabine Phosphate is the phosphate salt of a fluorinated nucleotide antimetabolite analog of the antiviral agent vidarabine (ara-A) with antineoplastic activity. Fludarabine phosphate is rapidly dephosphorylated to 2-fluoro-ara-A and then phosphorylated intracellularly by deoxycytidine kinase to the active triphosphate, 2-fluoro-ara-ATP. This metabolite may inhibit DNA polymerase alpha, ribonucleotide reductase and DNA primase, thereby interrupting DNA synthesis and inhibiting tumor cell growth.
Fludarabine (marketed as fludarabine phosphate under the trade name Fludara) is a chemotherapy drug used in the treatment of hematological malignancies.
See also: Fludarabine (has active moiety).
Brand Name: Vulcanchem
CAS No.: 75607-67-9
VCID: VC21348174
InChI: InChI=1S/C10H13FN5O7P/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,17-18H,1H2,(H2,12,14,15)(H2,19,20,21)/t3-,5-,6+,9-/m1/s1
SMILES: C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)F)N
Molecular Formula: C10H13FN5O7P
Molecular Weight: 365.21 g/mol

Fludarabine phosphate

CAS No.: 75607-67-9

Cat. No.: VC21348174

Molecular Formula: C10H13FN5O7P

Molecular Weight: 365.21 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Fludarabine phosphate - 75607-67-9

CAS No. 75607-67-9
Molecular Formula C10H13FN5O7P
Molecular Weight 365.21 g/mol
IUPAC Name [(2R,3S,4S,5R)-5-(6-amino-2-fluoropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Standard InChI InChI=1S/C10H13FN5O7P/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,17-18H,1H2,(H2,12,14,15)(H2,19,20,21)/t3-,5-,6+,9-/m1/s1
Standard InChI Key GIUYCYHIANZCFB-FJFJXFQQSA-N
Isomeric SMILES C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)F)N
SMILES C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)F)N
Canonical SMILES C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)F)N
Appearance White Powder
Melting Point 260 °C

Chemical Properties and Structure

Molecular Composition and Identification

Fludarabine phosphate possesses a well-defined chemical structure that underlies its biological activity. With a molecular formula of C10H13FN5O7P and a precise molecular weight of 365.214 daltons, this compound has been thoroughly characterized in scientific literature . Its systematic name, "{[(2R,3S,4S,5R)-5-(6-amino-2-fluoro-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}phosphonic acid," reflects its complex structure and stereochemistry .

PropertyValue
Molecular FormulaC10H13FN5O7P
Molecular Weight365.214 daltons
CAS Registry Number75607-67-9
KEGG DRUG IdentifierD01907
InChI KeyGIUYCYHIANZCFB-FJFJXFQQSA-N
Structure TypeDecided structure

Structural Features and Significance

The chemical architecture of fludarabine phosphate features a fluorinated purine nucleoside with a phosphate group attached to the sugar moiety . Specifically, it contains a purine ring system with a fluorine atom at the 2-position, which represents a critical modification that contributes to its resistance to deamination by adenosine deaminase . This resistance to enzymatic degradation enhances the compound's stability in physiological environments and contributes to its pharmacokinetic profile .

The purine base is attached to an arabinose sugar at the 9-position, creating a nucleoside structure that resembles adenosine but with key modifications that alter its biological activity . The configuration of the hydroxyl groups on the sugar component differs from that found in natural nucleosides, contributing to the compound's ability to interfere with DNA synthesis . The phosphate group attached to the 5'-position of the sugar moiety is essential for the initial steps of intracellular activation, as it undergoes sequential phosphorylation to generate the active metabolite .

Mechanism of Action

Cellular Uptake and Metabolism

The pharmacological activity of fludarabine phosphate begins with its cellular uptake and subsequent metabolic activation . After administration, fludarabine phosphate is transported across the cell membrane via nucleoside transporters and undergoes a series of phosphorylation steps to form its active metabolite . The initial and rate-limiting step in this activation process is catalyzed by the enzyme deoxycytidine kinase, which phosphorylates fludarabine to create fludarabine monophosphate .

Subsequent phosphorylation steps lead to the formation of fludarabine diphosphate and ultimately fludarabine triphosphate (F-ara-ATP), which is the principal active metabolite responsible for the drug's cytotoxic effects . The differential transport and phosphorylation of fludarabine between normal and cancer cells contribute to its therapeutic index, with malignant cells generally accumulating higher concentrations of the active metabolite . This selective accumulation helps target the cytotoxic effects toward cancer cells while relatively sparing normal tissues.

DNA Synthesis Inhibition

The primary mechanism of action for fludarabine involves the inhibition of DNA synthesis through multiple pathways . F-ara-ATP competes with deoxyadenosine triphosphate (dATP) for incorporation into the elongating DNA strand by DNA polymerases during replication . Once incorporated, F-ara-ATP effectively terminates DNA synthesis at the incorporation sites, preventing further chain elongation and blocking the replication process .

This inhibitory action is potentiated by the concurrent decrease in cellular dATP levels that results from F-ara-ATP's inhibition of ribonucleotide reductase, an enzyme essential for the production of deoxynucleotides required for DNA synthesis . By simultaneously reducing the availability of natural nucleotides and providing a competitive inhibitor, fludarabine creates a two-pronged approach to disrupting DNA synthesis, particularly in rapidly dividing malignant cells .

Additional Cytotoxic Mechanisms

Beyond its direct inhibition of DNA synthesis, fludarabine contributes to cell death through additional mechanisms that affect DNA integrity and cellular function . In vitro experiments have demonstrated that while DNA polymerase delta can excise incorporated F-ara-AMP residues from DNA through its 3' to 5' exonuclease activity, the terminal incorporation of F-ara-AMP into DNA ultimately results in deletion of genetic material . This phenomenon may be responsible for the observed mutagenicity of fludarabine and eventually its cytotoxic action through the accumulation of DNA damage .

Additionally, fludarabine possesses pronounced lymphocytotoxic activity with preferential effects on T-lymphocytes, contributing to its efficacy in lymphoid malignancies as well as its immunosuppressive properties . This selective toxicity toward lymphocytes explains its particular effectiveness against lymphoid malignancies compared to solid tumors, which showed resistance to fludarabine in clinical trials despite promising preclinical results .

Clinical Applications

Approved Indications

The primary approved indication for fludarabine phosphate is in the management of chronic lymphocytic leukemia (CLL), where it has demonstrated significant clinical efficacy . Its approval encompasses both previously untreated patients and those who have failed conventional therapies with alkylating agents . The drug's approval is based on its ability to induce meaningful response rates and extend progression-free survival in this patient population .

In the context of CLL treatment, fludarabine has been utilized as monotherapy and increasingly as part of combination regimens, particularly with cyclophosphamide . These approaches have shown substantial response rates and have become important components of standard treatment protocols for CLL . The development of both intravenous and oral formulations has provided additional flexibility in administration while maintaining therapeutic efficacy .

Efficacy in Other Lymphoid Malignancies

Beyond its primary indication in CLL, fludarabine has demonstrated efficacy in various other lymphoid malignancies, broadening its clinical utility . Notable responses have been observed in non-Hodgkin's lymphoma, where fludarabine has shown activity particularly in indolent subtypes . Similarly, patients with mycosis fungoides, a type of cutaneous T-cell lymphoma, have benefited from fludarabine therapy .

Treatment Regimens and Approaches

Treatment protocols involving fludarabine phosphate have evolved based on extensive clinical experience and trial results . As monotherapy, the standard approach typically involves administration for five consecutive days in 28-day cycles, with the total number of cycles determined by patient response and tolerance . This regimen has demonstrated significant activity, particularly in CLL patients .

More recently, combination approaches have gained prominence, with the fludarabine-cyclophosphamide (FC) regimen showing superior outcomes compared to fludarabine alone in terms of response rates and progression-free survival . This combination has become a foundation for modern CLL therapy, sometimes with the addition of other agents such as rituximab . The availability of an oral formulation has further expanded treatment options, providing comparable efficacy to the intravenous formulation while offering greater convenience for suitable patients .

Efficacy in Clinical Trials

Monotherapy Studies

Fludarabine phosphate has been extensively evaluated as monotherapy in multiple clinical trials, establishing its activity profile in various settings . Two pivotal single-arm open-label studies conducted by the M.D. Anderson Cancer Center (MDAH) and the Southwest Oncology Group (SWOG) investigated fludarabine in patients with CLL refractory to at least one prior standard alkylating-agent containing regimen . These studies employed different dosing regimens: the MDAH protocol used 22 to 40 mg/m² daily for 5 days every 28 days, while the SWOG study administered 15 to 25 mg/m² daily on the same schedule .

Table 2. Response Rates in Key Fludarabine Monotherapy Trials

Comparative Studies with Standard Therapies

Combination Therapy Approaches

Most importantly, median progression-free survival was significantly longer for the combination arm (48 months versus 20 months for fludarabine alone, p=0.001) . This marked improvement in progression-free survival has positioned the FC regimen as a preferred approach in suitable patients . Interestingly, despite the clear advantage in disease control, no significant difference in 3-year survival rates was observed (80% for the combination versus 81% for fludarabine alone) , highlighting the complexity of translating improved response rates to survival benefits in CLL.

Oral Formulation Efficacy

A prospective, multicenter, open-label, phase II clinical trial specifically evaluated the efficacy of oral fludarabine phosphate in previously untreated B-cell CLL patients . Patients received 10-mg tablets of fludarabine phosphate to achieve a dose of 40 mg/m²/day for 5 days, repeated every 4 weeks, for a total of six to eight cycles . This study demonstrated robust clinical activity with the oral formulation.

ToxicityIncidence (%)
Granulocytopenia32.1%
Anemia9.9%
Thrombocytopenia4.9%

Neurological Adverse Effects

Neurotoxicity has been identified as a significant concern with fludarabine therapy, particularly at higher doses than those currently recommended . In phase I studies, fatal neurotoxicity was identified as the dose-limiting toxicity in adult patients with acute hematological malignancies . This toxicity informed the establishment of the recommended dose range that balances efficacy with safety .

Manifestations of neurotoxicity may include confusion, agitation, visual disturbances, motor weakness, and rarely, coma . These effects appear to be dose-dependent and are less common at the standard therapeutic doses currently employed in clinical practice . Nevertheless, vigilance is required, particularly in patients with pre-existing neurological conditions, advanced age, or those receiving other potentially neurotoxic medications .

Immunosuppression and Infection Risk

Due to its mechanism of action and pronounced effects on lymphocyte populations, fludarabine causes significant immunosuppression, which can predispose patients to opportunistic infections . This risk is compounded by the underlying immunodeficiency often present in CLL patients . The drug's preferential activity toward T-lymphocytes particularly impacts cell-mediated immunity, potentially increasing susceptibility to intracellular pathogens .

The risk of infections may persist beyond the treatment period due to the prolonged immunosuppressive effects of the drug . This extended vulnerability necessitates continued vigilance even after completion of therapy . Prophylactic antimicrobial strategies, vaccination considerations before initiating therapy, and prompt investigation of potential infectious complications represent important components of supportive care for patients receiving fludarabine .

Dosage and Administration

Intravenous Formulation

The standard intravenous dose of fludarabine phosphate for adults with CLL is 18-25 mg/m²/day, administered over a period of approximately 30 minutes for five consecutive days . This treatment cycle is typically repeated every 28 days, with the total number of cycles determined by patient response and tolerance . In clinical trials, some variation in dosing has been employed, with the MDAH study using 22-40 mg/m² daily and the SWOG study using 15-25 mg/m² daily, both on the 5-day schedule repeated every 28 days .

Administration requires appropriate precautions for handling cytotoxic medications and typically involves dilution in suitable intravenous solutions . The drug should be administered under the supervision of healthcare providers experienced in the use of antineoplastic therapy . Regular monitoring during administration is necessary to detect and manage any immediate adverse reactions .

Oral Formulation

The oral formulation of fludarabine phosphate provides a convenient alternative to intravenous administration while maintaining comparable efficacy . The recommended oral dose is 40 mg/m²/day for 5 days, repeated every 28 days for a total of six to eight cycles . This dosing regimen was established to provide systemic exposure equivalent to the intravenous formulation .

Dose Modifications and Special Populations

Dose adjustments may be necessary based on individual patient factors and treatment tolerance . Renal function is a particularly important consideration, as fludarabine is primarily eliminated through renal excretion . Patients with reduced creatinine clearance typically require dose reductions to prevent excessive drug accumulation and toxicity .

Hematological parameters also guide dosing decisions, with dose reductions or delays often necessary in the setting of severe myelosuppression . Age-related physiological changes may influence drug disposition and tolerance, potentially necessitating more conservative dosing approaches in elderly patients . Careful assessment of comorbidities, concurrent medications, and performance status should inform individual treatment decisions and monitoring strategies .

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